N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide
Description
Properties
Molecular Formula |
C10H22N4O3S |
|---|---|
Molecular Weight |
278.37 g/mol |
IUPAC Name |
N-(2-piperazin-1-ylethyl)morpholine-4-sulfonamide |
InChI |
InChI=1S/C10H22N4O3S/c15-18(16,14-7-9-17-10-8-14)12-3-6-13-4-1-11-2-5-13/h11-12H,1-10H2 |
InChI Key |
REJAICGFOXQQCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNS(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Procedure
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Formation of Piperazine Intermediate | Reaction of piperazine with an alkylating agent to form a substituted piperazine derivative | Alkylating agent (e.g., 2-chloroethylamine derivatives), base (e.g., sodium hydroxide or potassium carbonate), solvent (e.g., ethanol or acetonitrile) | Controlled temperature to avoid over-alkylation |
| 2. Introduction of Morpholine Ring | Coupling of the piperazine intermediate with morpholine or morpholine derivatives | Morpholine, base (NaOH or K2CO3), solvent (e.g., DMF or ethanol) | Facilitates nucleophilic substitution to attach morpholine |
| 3. Sulfonamide Formation | Reaction of the intermediate with a sulfonyl chloride to form the sulfonamide linkage | Sulfonyl chloride (e.g., morpholine-4-sulfonyl chloride), base (triethylamine or pyridine), solvent (dichloromethane or THF) | Typically performed under anhydrous conditions to prevent hydrolysis |
This synthetic scheme is supported by literature describing sulfonamide synthesis via N-sulfonylation of amines and subsequent coupling reactions with high yields and purity.
Industrial Scale Production
Industrial production may utilize either batch or continuous flow reactors to optimize yield and purity. Key parameters include:
- Temperature control (often 0–50 °C),
- Use of catalysts to enhance reaction rates,
- Pressure adjustments for volatile reagents,
- Efficient purification steps such as crystallization or chromatography.
These conditions are optimized to minimize side reactions like over-alkylation or sulfonyl chloride hydrolysis.
Chemical Reaction Analysis
Types of Reactions Involved
- Nucleophilic Substitution: Key reaction where the amine nitrogen attacks the sulfonyl chloride to form the sulfonamide bond.
- Oxidation: The sulfonamide sulfur can be oxidized to sulfoxides or sulfones using oxidants like hydrogen peroxide or potassium permanganate.
- Reduction: Sulfonamide groups can be reduced to amines under strong reducing conditions (e.g., lithium aluminum hydride).
- Substitution Reactions: The sulfonamide nitrogen can participate in further substitution reactions with nucleophiles under suitable conditions.
Common Reagents and Conditions
| Reaction Type | Reagents | Solvents | Conditions |
|---|---|---|---|
| Sulfonamide Formation | Sulfonyl chloride, base (triethylamine) | Dichloromethane, THF | Anhydrous, 0–25 °C |
| Oxidation | H2O2, KMnO4 | Aqueous or organic solvents | Room temperature to reflux |
| Reduction | LiAlH4, NaBH4 | Anhydrous ether or THF | Inert atmosphere, low temperature |
| Nucleophilic Substitution | Amines, thiols | Polar solvents (DMF, DMSO) | Mild heating (40–80 °C) |
Research Findings and Applications
Biological and Medicinal Relevance
- The compound acts as an enzyme inhibitor, notably inhibiting carbonic anhydrase and acetylcholinesterase, enzymes implicated in various physiological and pathological processes.
- It is studied for potential antimicrobial and anticancer properties due to its sulfonamide moiety and heterocyclic rings.
- Its unique structure allows it to interact with biological macromolecules, making it a valuable scaffold in drug design.
Comparative Analysis with Similar Compounds
| Compound | Structural Differences | Impact on Properties |
|---|---|---|
| N-(2-aminoethyl)morpholine | Lacks sulfonamide group | Different biological activity, less stable sulfonamide linkage |
| N-(2-piperazin-1-ylethyl)benzenesulfonamide | Benzene ring instead of morpholine | Altered reactivity and binding affinity |
| N-(2-morpholinoethyl)piperazine | Lacks sulfonamide group | Reduced enzyme inhibition potency |
The combination of piperazine, morpholine, and sulfonamide groups in the target compound confers distinct chemical reactivity and biological effects.
Summary Table of Key Chemical Data
| Property | Data |
|---|---|
| Molecular Formula | C10H24Cl2N4O3S |
| Molecular Weight | 351.3 g/mol |
| CAS Number | 1235441-61-8 |
| IUPAC Name | N-(2-piperazin-1-ylethyl)morpholine-4-sulfonamide dihydrochloride |
| SMILES | C1CN(CCN1)CCNS(=O)(=O)N2CCOCC2.Cl.Cl |
| Common Reagents | Piperazine, morpholine, morpholine-4-sulfonyl chloride, bases (NaOH, K2CO3, triethylamine) |
| Typical Solvents | Ethanol, DMF, dichloromethane, THF |
Chemical Reactions Analysis
Types of Reactions
N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride, also known as morpholine sulfonamide, is a chemical compound with diverse applications in scientific research due to its unique structural combination of piperazine, morpholine, and sulfonamide groups.
Scientific Research Applications
Morpholine sulfonamide is utilized in chemistry, biology, medicine, and industry for its various properties and potential applications.
Chemistry
- Building Block: It serves as a fundamental building block in synthesizing complex molecules, facilitating exploration of various chemical transformations due to its unique structure.
- Reactions: Morpholine sulfonamide can undergo chemical reactions such as oxidation, potentially yielding sulfoxides or sulfones, and reduction, which can produce amines, depending on specific reagents and conditions.
Biology
- Enzyme Inhibition and Receptor Binding: The compound is valuable in studying enzyme inhibition and receptor binding because of its ability to interact with biological macromolecules.
- Targets: It interacts with specific molecular targets, including enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function. The exact pathways can vary depending on the specific application and biological context.
- Carbonic Anhydrase Inhibition: Morpholine sulfonamide has demonstrated potential as an inhibitor of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases, including glaucoma and cancer.
- Acetylcholinesterase Inhibition: It exhibits inhibitory effects on acetylcholinesterase, enhancing cholinergic neurotransmission, which is particularly relevant for neurodegenerative conditions like Alzheimer's disease.
Medicine
- Therapeutic Properties: Morpholine sulfonamide is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
- Antiviral agent: Sulfonamide compounds have demonstrated antiviral properties that can be used to develop drugs against coxsackievirus B .
Industry
- Material Development: It is utilized in developing new materials and chemical processes, particularly in the pharmaceutical and agrochemical sectors.
Mechanism of Action
The mechanism of action of N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine-Ethylamine Derivatives
Compounds such as 2-(piperazin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine (LP) and 4-(1-(2-piperazin-1-yl)ethylimino)ethyl)benzene-1,3-diol (DHP) share the piperazine-ethylamine core but lack the sulfonamide-morpholine group. These derivatives exhibit distinct electronic and steric profiles due to ketone-derived substituents, which enhance their binding to metal ions or enzymes in vitro .
Table 1: Key Differences in Piperazine-Ethylamine Derivatives
Sulfonamide-Triazine Hybrids
4-{[4-(Diethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide (Compound 10) incorporates a triazine ring linked to morpholine and sulfonamide groups. This hybrid exhibits a melting point of 240–243°C and strong IR absorption at 1503–2859 cm⁻¹, indicative of hydrogen-bonding interactions critical for enzyme inhibition .
Piperazine-Sulfonamide Radiotracers
18F-FCWAY , a radioligand for serotonin 5-HT1A receptors, shares structural similarities with the target compound, including a piperazine-ethyl group and sulfonamide. However, 18F-FCWAY suffers from rapid defluorination in vivo, leading to bone uptake of radioactivity. Miconazole co-administration inhibits this metabolism, enhancing brain receptor imaging accuracy . The target compound’s morpholine group may confer metabolic stability advantages over 18F-FCWAY’s cyclohexane-carboxamide moiety .
Thieno-Pyrimidine Derivatives
European Patent EP 2 402 347 A1 describes 4-[6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-benzene-1,2-diamine, which combines morpholine, piperazine, and sulfonamide groups in a fused heterocyclic system. This compound demonstrates enhanced solubility due to the methanesulfonyl group, a feature absent in the target compound .
Biological Activity
N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide, a compound featuring a piperazine ring, a morpholine ring, and a sulfonamide group, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H22N4O3S·2HCl. Its structure allows for various chemical interactions which are crucial for its biological activity. The presence of both piperazine and morpholine rings contributes to its ability to interact with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to bind with specific molecular targets such as enzymes and receptors. It is believed to inhibit certain enzymatic activities or alter receptor functions, which can lead to therapeutic effects in various conditions.
Biological Activities
1. Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for bacterial folate synthesis .
2. Antiviral Properties
Recent investigations have highlighted the antiviral potential of sulfonamides with heterocyclic structures. Compounds similar to this compound have demonstrated inhibitory activity against viruses such as coxsackievirus B and avian paramyxovirus . The mechanism often involves interference with viral glycoproteins, preventing viral entry into host cells.
3. Anticancer Activity
The compound has also been explored for its anticancer properties. It has been found to induce cell cycle arrest and exhibit antiproliferative effects in various cancer cell lines . The structural components allow it to interact with histone deacetylases, which play a role in cancer progression.
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth via enzyme targeting | |
| Antiviral | Inhibition of viral glycoproteins | |
| Anticancer | Induction of cell cycle arrest |
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results showed an IC50 value indicating effective inhibition comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.
Case Study: Antiviral Mechanism
In vitro studies on the antiviral activity against avian paramyxovirus revealed that the compound inhibited viral replication by blocking glycoprotein interactions essential for viral entry into host cells. This study highlights the compound's potential in developing antiviral therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitution and sulfonamide coupling. Key steps include:
- Reacting piperazine derivatives with morpholine-4-sulfonyl chloride in polar aprotic solvents (e.g., DMF or DMSO) under nitrogen at 60–80°C .
- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
- Critical parameters: Reaction temperature (exothermic side reactions above 80°C), stoichiometric excess of sulfonyl chloride (1.2–1.5 equiv), and pH control during workup to prevent hydrolysis .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : A multi-technique approach is employed:
- 1H/13C NMR : Assign peaks for piperazine NH (δ 2.8–3.2 ppm), morpholine CH₂ (δ 3.6–3.8 ppm), and sulfonamide SO₂ (δ 7.1–7.3 ppm) .
- HPLC : Retention time (e.g., 2.7–3.2 min on C18 columns) and purity (>98% at 215/254 nm) .
- ESI-MS : Confirm molecular ion ([M+H]+) matching calculated m/z (±0.1 Da) .
Q. What pharmacological mechanisms are hypothesized for this compound?
- Methodological Answer : Structural analogs suggest:
- Enzyme inhibition : Sulfonamide groups may bind to catalytic sites of bacterial dihydropteroate synthase (DHPS) or carbonic anhydrase, supported by docking studies .
- Bacteriostatic activity : Time-kill assays (e.g., MIC values against E. coli ATCC 25922) differentiate growth inhibition vs. bactericidal effects .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to address low yields in the final coupling step?
- Methodological Answer :
- Solvent optimization : Replace DMF with DMAc (lower viscosity, higher boiling point) to improve reaction homogeneity .
- Catalytic additives : Use 5 mol% DMAP to accelerate sulfonamide formation .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at >90% conversion .
Q. How should contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?
- Methodological Answer :
- Variable-temperature NMR : Identify dynamic rotational isomerism in the piperazine ring (e.g., coalescence temperature analysis) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from morpholine and sulfonamide protons .
- X-ray crystallography : Confirm solid-state conformation if crystalline .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; quantify degradation via HPLC-MS .
- Thermal stability : TGA/DSC analysis (5°C/min ramp) to identify decomposition thresholds .
- Light sensitivity : Expose to UV-Vis (300–800 nm) and monitor photodegradation products .
Q. How can computational methods predict biological interactions of this compound?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Screen against DHPS (PDB ID: 1AJ0) using Lamarckian GA .
- MD simulations (GROMACS) : Analyze binding stability over 100 ns (RMSD < 2.0 Å) .
- QSAR modeling : Correlate substituent electronegativity with MIC values .
Data Analysis & Experimental Design
Q. How to design dose-response studies to evaluate efficacy while minimizing cytotoxicity?
- Methodological Answer :
- MTT assay : Test concentrations (0.1–100 μM) on human HEK293 cells to determine IC50 .
- Selectivity index (SI) : Calculate SI = IC50 (mammalian cells)/MIC (bacterial strains) .
- High-content imaging : Quantify apoptosis (Annexin V/PI staining) at sub-IC50 doses .
Q. What statistical approaches resolve discrepancies between in vitro and in vivo data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
